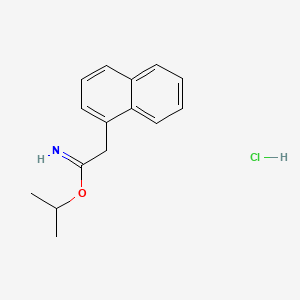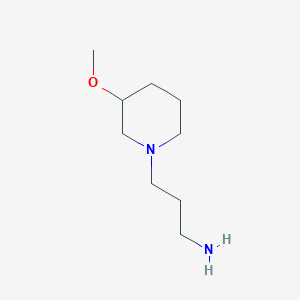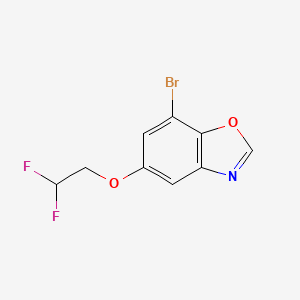
2-(Aminomethyl)-1-methoxy-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-1-methoxy-2-methylbutane is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a methoxy-substituted butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-methoxy-2-methylbutane can be achieved through several methods. One common approach involves the alkylation of 2-methyl-2-butanol with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.
Another method involves the reductive amination of 2-methyl-2-butanone with formaldehyde and ammonia in the presence of a reducing agent such as sodium borohydride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-1-methoxy-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-1-methoxy-2-methylbutane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-1-methoxy-2-methylbutane involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. In biochemical assays, the compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)-1-methoxy-2-methylpropane
- 2-(Aminomethyl)-1-methoxy-2-methylpentane
- 2-(Aminomethyl)-1-methoxy-2-methylhexane
Uniqueness
2-(Aminomethyl)-1-methoxy-2-methylbutane is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. The presence of both aminomethyl and methoxy groups allows for versatile chemical modifications and applications in various fields. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
2-(methoxymethyl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-4-7(2,5-8)6-9-3/h4-6,8H2,1-3H3 |
Clé InChI |
HQYVBKNCJCUZIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CN)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)







![[1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)




![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
